3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine
Overview
Description
3-(Difluoromethyl)bicyclo[111]pentan-1-amine is a compound characterized by its unique bicyclic structure, which includes a difluoromethyl group attached to a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the photochemical synthesis of bicyclo[1.1.1]pentane derivatives, which can be further functionalized to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes such as strain-release amination, which allows for the efficient incorporation of the difluoromethyl group onto the bicyclo[1.1.1]pentane scaffold . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can yield difluoromethyl-substituted amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium arylsulfinates and α-trifluoromethyl alkenes are employed under mild conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and engage in electrostatic interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: A parent compound without the difluoromethyl group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Bicyclo[1.1.1]pentan-1-amine: A simpler analog without any fluorine substitution.
Uniqueness: 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its potential as a bioisostere. This makes it particularly valuable in drug design and materials science .
Properties
IUPAC Name |
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXSCDWEMZHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231535 | |
Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-47-0 | |
Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1886967-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.